(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine
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Overview
Description
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[221]heptan-2-imine is a bicyclic compound with a unique structure that includes a phenyl group and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine typically involves the use of camphor as a starting material. One common method involves the conversion of camphor to its oxime derivative, followed by a reaction with phenylamine to form the desired imine compound . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-imine: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylbicyclo[2.2.1]heptan-2-imine: Similar structure but without the trimethyl groups, affecting its reactivity and applications.
Uniqueness
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine is unique due to the presence of both the phenyl and trimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13675-77-9 |
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Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1,7,7-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C16H21N/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
LFPCOLZPEWUVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NC3=CC=CC=C3)C2)C)C |
Origin of Product |
United States |
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